molecular formula C12H13N3 B8518924 N1-(3-Pyridinylmethyl)-1,2-benzenediamine CAS No. 73933-53-6

N1-(3-Pyridinylmethyl)-1,2-benzenediamine

Cat. No.: B8518924
CAS No.: 73933-53-6
M. Wt: 199.25 g/mol
InChI Key: GZQLRUIXBWJYBE-UHFFFAOYSA-N
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Description

N1-(3-Pyridinylmethyl)-1,2-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Pyridinylmethyl)-1,2-benzenediamine typically involves the reaction of 3-pyridinemethanamine with 1,2-benzenediamine under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These methods offer advantages such as increased efficiency, safety, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Pyridinylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

N1-(3-Pyridinylmethyl)-1,2-benzenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(3-Pyridinylmethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways and molecular interactions.

Comparison with Similar Compounds

N1-(3-Pyridinylmethyl)-1,2-benzenediamine can be compared with other similar compounds, such as:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
  • 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and benzenediamine moieties in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

73933-53-6

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-N-(pyridin-3-ylmethyl)benzene-1,2-diamine

InChI

InChI=1S/C12H13N3/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2

InChI Key

GZQLRUIXBWJYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 33 parts of N-(2-nitrophenyl)-3-pyridine-methanamine and 480 parts of methanol is hydrogenated at normal pressure and at room temperature with 5 parts of Raney-nickel catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated, yielding 33 parts of N-(3-pyridinylmethyl)-1,2-benzenediamine as a residue.
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